molecular formula C18H17F3N2O2 B2765217 2-phenyl-N-[2-(trifluoromethyl)phenyl]morpholine-4-carboxamide CAS No. 1207018-89-0

2-phenyl-N-[2-(trifluoromethyl)phenyl]morpholine-4-carboxamide

Cat. No.: B2765217
CAS No.: 1207018-89-0
M. Wt: 350.341
InChI Key: VRJNCWZPQBXFPX-UHFFFAOYSA-N
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Description

2-Phenyl-N-[2-(trifluoromethyl)phenyl]morpholine-4-carboxamide is a morpholine-derived carboxamide featuring a phenyl group at the 2-position of the morpholine ring and a 2-(trifluoromethyl)phenyl substituent on the carboxamide nitrogen. The trifluoromethyl group is a critical structural motif, known to enhance metabolic stability and lipophilicity, which are desirable traits in drug design .

Properties

IUPAC Name

2-phenyl-N-[2-(trifluoromethyl)phenyl]morpholine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O2/c19-18(20,21)14-8-4-5-9-15(14)22-17(24)23-10-11-25-16(12-23)13-6-2-1-3-7-13/h1-9,16H,10-12H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRJNCWZPQBXFPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)NC2=CC=CC=C2C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-[2-(trifluoromethyl)phenyl]morpholine-4-carboxamide typically involves the reaction of morpholine with phenyl isocyanate and 2-(trifluoromethyl)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-[2-(trifluoromethyl)phenyl]morpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Overview

2-phenyl-N-[2-(trifluoromethyl)phenyl]morpholine-4-carboxamide is a compound of significant interest in various scientific fields due to its unique structural features and potential biological activities. This article discusses its applications in chemistry, biology, medicine, and industry, supported by relevant case studies and data.

Chemical Properties and Mechanism of Action

The compound features a morpholine ring with phenyl and trifluoromethyl substitutions. The trifluoromethyl group is known to enhance binding affinity to various biological targets, which is crucial for its pharmacological effects. The mechanism of action often involves interactions with receptors implicated in inflammatory and cancer pathways, making it a candidate for drug development.

Chemistry

  • Building Block : This compound serves as a versatile building block in the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to derivatives with enhanced properties.

Biology

  • Biological Activity : Studies have shown that derivatives of this compound exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. For instance, compounds with similar structures have demonstrated effective inhibition of cancer cell proliferation through dual inhibition of epidermal growth factor receptor (EGFR) and Janus kinase 2 (JNK-2) .

Medicine

  • Therapeutic Potential : The compound is being explored for its potential therapeutic properties. Research indicates that it may act as an antagonist for corticotropin-releasing hormone, which is relevant in stress-related disorders . Additionally, molecular docking studies suggest strong binding affinities to COX-1 and COX-2, indicating potential applications in pain management and inflammation .

Industry

  • Material Development : In industrial applications, this compound can be utilized in the development of new materials and chemical processes due to its unique chemical properties.

Anticancer Activity

Research has indicated that compounds structurally similar to this compound exhibit promising anticancer properties. For example:

CompoundIC50 (µM)Target
Compound 8g5EGFR
Compound 8i29JNK-2

These findings highlight the compound's potential as a lead in cancer therapy .

Anti-inflammatory Effects

In vivo studies have demonstrated the anti-inflammatory potential of related compounds:

CompoundSuppression Rate (%)
N-(4-chlorophenyl)-1,4,5,6-tetrahydropyrimidine-2-carboxamide46.7
N-[4-chloro-3-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyrimidine-2-carboxamide46.4

These results suggest that derivatives can effectively suppress inflammation .

Synthesis and Evaluation

The synthesis of this compound typically involves the reaction of morpholine with phenyl isocyanate and 2-(trifluoromethyl)phenyl isocyanate under controlled conditions. Advanced purification techniques such as chromatography are employed to obtain high-purity products. Evaluation studies have shown that the incorporation of trifluoromethyl groups significantly enhances the biological activity of the resulting compounds .

Mechanism of Action

The mechanism of action of 2-phenyl-N-[2-(trifluoromethyl)phenyl]morpholine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

a. Substituent Effects on Electronic Properties

  • The 2-(trifluoromethyl)phenyl group in the target compound introduces strong electron-withdrawing effects, which may enhance binding to hydrophobic pockets in biological targets compared to the 4-chlorophenyl group in . The chloro substituent in the latter offers moderate electron withdrawal but lacks the steric bulk of CF₃.

b. Conformational and Crystallographic Behavior

  • Morpholine rings in carboxamides typically adopt chair conformations , as confirmed by X-ray studies of N-(4-chlorophenyl)morpholine-4-carboxamide . The target compound likely shares this conformation, but the 2-phenyl substituent may introduce steric hindrance, affecting packing efficiency.
  • Hydrogen bonding (e.g., N–H⋯O interactions in ) is critical for crystal lattice stability.

Biological Activity

2-Phenyl-N-[2-(trifluoromethyl)phenyl]morpholine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a morpholine ring substituted with a phenyl group and a trifluoromethyl group, which is known to enhance biological activity through improved binding affinity to various receptors. The molecular structure can be represented as follows:

C18H17F3N2O2\text{C}_{18}\text{H}_{17}\text{F}_3\text{N}_2\text{O}_2

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Binding : The trifluoromethyl group enhances the compound's binding affinity to multiple receptors, which may include those involved in inflammatory and cancer pathways.
  • Biochemical Pathways : Similar compounds have been utilized in the synthesis of antagonists for corticotropin-releasing hormone, indicating potential applications in stress-related disorders.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit promising anticancer properties. For instance, a study on related compounds demonstrated effective inhibition of cancer cell proliferation through dual inhibition of epidermal growth factor receptor (EGFR) and Janus kinase 2 (JNK-2), with IC50 values ranging from 5 to 29 µM .

CompoundIC50 (µM)Target
Compound 8g5EGFR
Compound 8i29JNK-2

Anti-inflammatory Effects

The anti-inflammatory potential of this class of compounds has been explored through in vivo studies. In one study, derivatives were tested for their ability to suppress inflammation in a carrageenan-induced paw edema model, showing significant suppression rates .

CompoundSuppression Rate (%)
N-(4-chlorophenyl)-1,4,5,6-tetrahydropyrimidine-2-carboxamide46.7
N-[4-chloro-3-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyrimidine-2-carboxamide46.4

Synthesis and Evaluation

A study focused on synthesizing morpholine derivatives revealed that the incorporation of trifluoromethyl groups significantly enhanced the biological activity of the resulting compounds. The synthesized compounds were evaluated for their anti-inflammatory and anticancer activities using various assays .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding interactions of this compound with target proteins such as COX-1 and COX-2. The results indicated strong binding affinities consistent with experimental data, suggesting that this compound could serve as a lead in drug design targeting inflammatory pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-phenyl-N-[2-(trifluoromethyl)phenyl]morpholine-4-carboxamide, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves coupling morpholine-4-carboxylic acid derivatives with substituted anilines. Key steps include:

  • Amide bond formation : Use coupling agents like EDCl/HOBt in dry DMF under nitrogen to minimize side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance solubility of trifluoromethyl-containing intermediates .
  • Catalysis : Triethylamine or DMAP can accelerate reactions, with yields >75% reported under optimized conditions .
    • Data Consideration : Monitor reaction progress via TLC or LC-MS. Impurities often arise from incomplete trifluoromethyl group incorporation, requiring silica gel chromatography for purification .

Q. How can crystallographic data validate the structural integrity of this compound?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is critical. For morpholine carboxamides:

  • Crystal growth : Use slow evaporation of ethanol/water mixtures to obtain suitable crystals .
  • Key parameters : Expect a chair conformation for the morpholine ring and hydrogen-bonding networks (N–H⋯O) stabilizing the lattice .
    • Contradictions : Discrepancies in bond angles (e.g., C–N–C in morpholine) may arise from substituent electronic effects, requiring SHELXL refinement .

Advanced Research Questions

Q. What computational strategies predict the compound’s pharmacokinetic properties, and how do they align with experimental data?

  • Methodology :

  • DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to assess electronic effects of the trifluoromethyl group .
  • ADMET prediction : Tools like SwissADME estimate logP (~3.2) and poor blood-brain barrier penetration due to the polar carboxamide group .
    • Validation : Compare with HPLC-derived logP and in vitro permeability assays (e.g., Caco-2 cells) .

Q. How does the trifluoromethyl group influence binding affinity in target proteins?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to model interactions with enzymes (e.g., kinases or proteases). The CF₃ group often enhances hydrophobic contacts but may sterically hinder binding .
  • SAR studies : Compare with analogs lacking the CF₃ group; IC₅₀ shifts >10-fold highlight its role .
    • Experimental validation : Surface plasmon resonance (SPR) or ITC quantifies binding kinetics .

Q. What spectroscopic techniques resolve ambiguities in structural characterization, especially for regioisomers?

  • Methodology :

  • NMR : ¹⁹F NMR distinguishes CF₃ regioisomers (δ -60 to -65 ppm). 2D NOESY confirms spatial proximity of phenyl and morpholine groups .
  • IR : Carboxamide C=O stretch appears at ~1650 cm⁻¹; deviations indicate hydrogen bonding .
    • Contradictions : Overlapping signals in crowded aromatic regions may require high-field (≥500 MHz) NMR or derivatization .

Data Analysis and Reproducibility

Q. How can researchers address discrepancies in reported biological activities across studies?

  • Methodology :

  • Meta-analysis : Normalize data using Z-score transformations to account for assay variability (e.g., cell line differences) .
  • Dose-response validation : Reproduce assays with standardized protocols (e.g., MTT for cytotoxicity) .
    • Critical factors : Purity (>95%, HPLC) and solvent (DMSO concentration ≤0.1%) significantly impact results .

Q. What strategies optimize selective functionalization of the morpholine ring without degrading the trifluoromethyl group?

  • Methodology :

  • Protecting groups : Temporarily shield the carboxamide with Boc before introducing substituents .
  • Mild conditions : Use Pd-catalyzed cross-couplings (e.g., Suzuki) at low temperatures (<50°C) to preserve CF₃ .
    • Analytical rigor : Monitor decomposition via ¹⁹F NMR; CF₃ loss manifests as new peaks at δ -70 ppm .

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